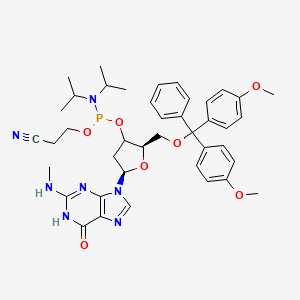
N2-Methyl-DG cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl-DG cep, also known as N2-Methyl-2’-deoxyguanosine 3’-CE phosphoramidite, is a chemical compound with the molecular formula C41H50N7O7P and a molecular weight of 783.85 g/mol . It is a white or off-white solid with certain solubility properties. This compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .
Preparation Methods
The synthesis of N2-Methyl-DG cep involves complex chemical reactions and specific conditions. The detailed synthetic routes and reaction conditions are often protected by intellectual property rights and may require consultation of scientific literature or patents . Generally, the synthesis involves the use of phosphoramidite chemistry, where the N2 position of deoxyguanosine is methylated . Industrial production methods are not widely disclosed due to the proprietary nature of the processes.
Chemical Reactions Analysis
N2-Methyl-DG cep undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
N2-Methyl-DG cep is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
DNA Damage and Repair Studies: It is used to study the mechanisms of DNA damage and repair, particularly related to alkylation damage.
Mutagenesis Studies: It helps in understanding the mutagenic effects of alkylating agents on DNA.
Epigenetic Research: It is used to investigate the role of DNA methylation in gene expression and regulation.
Drug Development: It serves as a model compound for developing drugs targeting DNA repair pathways.
Mechanism of Action
The mechanism of action of N2-Methyl-DG cep involves its incorporation into DNA, where it mimics the natural nucleoside deoxyguanosine. The methylation at the N2 position alters the hydrogen bonding and base-pairing interactions, leading to miscoding and mutagenicity . This compound is primarily used to study the effects of alkylation damage on DNA and the subsequent repair mechanisms. The molecular targets include DNA polymerases and repair enzymes such as AlkB .
Comparison with Similar Compounds
N2-Methyl-DG cep can be compared with other similar compounds, such as:
N2-Ethyl-DG: Similar to this compound but with an ethyl group instead of a methyl group.
N2-Benzyl-DG: Contains a benzyl group at the N2 position.
N2-Isobutyl-DG: Contains an isobutyl group at the N2 position.
These compounds are used to probe the steric requirements at the N2 position of deoxyguanosine in various applications. This compound is unique due to its specific methylation, which provides insights into the effects of small alkyl groups on DNA structure and function .
Properties
Molecular Formula |
C41H50N7O7P |
|---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34?,35-,36-,56?/m1/s1 |
InChI Key |
VTJVYRYTDJTIAW-PALWVQLQSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


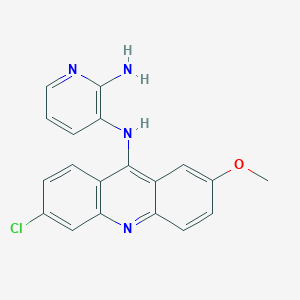
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
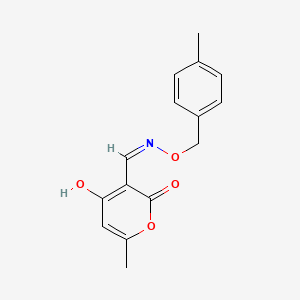
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
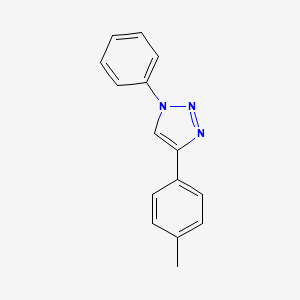
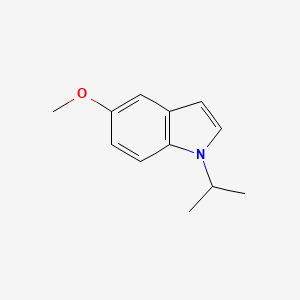
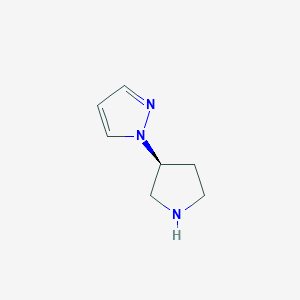

![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
